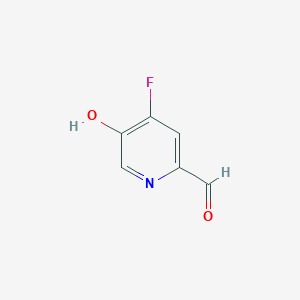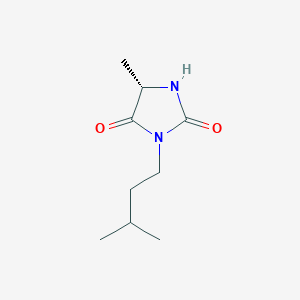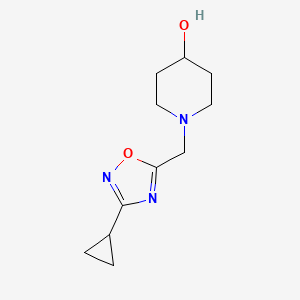
1-Trityl-L-histidine tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trityl-L-histidine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C29H31N3O2·HCl and a molecular weight of 490.08 g/mol . It is a white powder that is often used in various scientific research applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and other fields.
Preparation Methods
The synthesis of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves several steps. One common method includes the protection of the amino group of L-histidine with a trityl group, followed by esterification with tert-butyl alcohol. The reaction typically requires the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Trityl-L-histidine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The trityl group can be substituted with other functional groups using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and protective groups to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of histidine with modified functional groups.
Scientific Research Applications
1-Trityl-L-histidine tert-butyl ester hydrochloride is widely used in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves its ability to act as a protecting group for the amino group of histidine. This protection allows for selective reactions to occur at other functional groups without affecting the amino group. The trityl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amino group .
Comparison with Similar Compounds
1-Trityl-L-histidine tert-butyl ester hydrochloride can be compared with other similar compounds, such as:
S-Trityl-L-cysteine tert-butyl ester hydrochloride: Similar in structure but with a cysteine backbone instead of histidine.
tert-Butyl Nt-trityl-L-histidinate: Another derivative of histidine with similar protective groups.
The uniqueness of this compound lies in its specific application in protecting the amino group of histidine, allowing for selective and efficient synthesis of histidine-containing peptides and other molecules.
Properties
Molecular Formula |
C29H32ClN3O2 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H |
InChI Key |
CSJUKIBWBKXMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


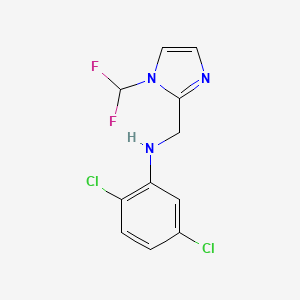
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
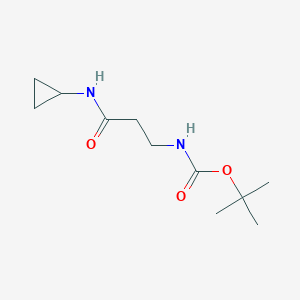
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
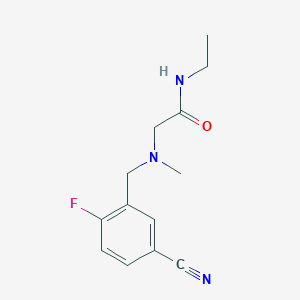

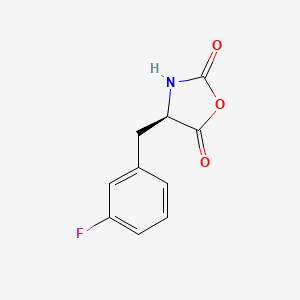
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

